GSK598809
Description
Significance of Dopamine (B1211576) Receptor Subtypes in Central Nervous System Function
The dopaminergic system's complexity is underscored by the existence of five distinct G-protein coupled receptor subtypes. wikipedia.orgnih.gov These subtypes are not uniformly distributed throughout the CNS; instead, they exhibit specific anatomical localizations, which in turn dictates their functional roles. wikipedia.org The D1-like receptors (D1 and D5) are typically coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to downstream signaling cascades. nih.gov Conversely, the D2-like receptors (D2, D3, and D4) are generally coupled to Gi proteins, and their activation inhibits adenylyl cyclase and modulates potassium channels. nih.gov
The D1 and D2 receptors are the most abundant dopamine receptor subtypes in the CNS and are predominantly found in the basal ganglia, playing a crucial role in motor control. wikipedia.org Dysregulation of D2 receptor signaling, in particular, has been a cornerstone in the pathophysiology of schizophrenia, with most traditional antipsychotic medications acting as D2 receptor antagonists. While effective in treating positive symptoms, the widespread antagonism of D2 receptors can lead to significant motor side effects. wikipedia.org The D4 and D5 receptors are less abundant and their functions are still being extensively researched, though they are believed to be involved in cognition and attention. This differential distribution and function of dopamine receptor subtypes allow for a fine-tuning of dopaminergic neurotransmission, which is essential for normal brain function.
The Role of Dopamine D3 Receptors in Brain Circuitry and Behavioral Regulation
The dopamine D3 receptor, a member of the D2-like family, exhibits a more restricted and distinct distribution compared to its D2 counterpart. It is highly concentrated in the limbic areas of the brain, including the nucleus accumbens, islands of Calleja, and the ventral tegmental area, which are key components of the brain's reward and motivation circuits. dntb.gov.ua This specific localization suggests a pivotal role for D3 receptors in mediating the rewarding and reinforcing effects of both natural rewards and drugs of abuse. Studies have shown that chronic exposure to substances like cocaine can lead to an increase in D3 receptor density in these reward-related brain regions. sciencedaily.com
Rationale for Dopamine D3 Receptor Antagonism as a Therapeutic Strategy
The unique anatomical and functional profile of the D3 receptor provides a strong rationale for its antagonism as a therapeutic strategy in neuropsychiatric disorders. A key advantage of targeting D3 receptors over D2 receptors is the potential for a more favorable side effect profile. Given that D3 receptors have a more limited distribution and are less involved in motor control compared to D2 receptors, selective D3 antagonists are expected to have a reduced risk of extrapyramidal symptoms. wikipedia.org
In the context of substance use disorders, the upregulation of D3 receptors in addiction suggests that blocking these receptors could diminish the rewarding effects of drugs and reduce craving. Preclinical studies have consistently shown that D3 receptor antagonists can decrease drug-seeking behavior and prevent relapse in animal models of addiction. nih.gov Furthermore, in conditions like schizophrenia, D3 receptor antagonism is hypothesized to not only address positive symptoms but also potentially improve negative and cognitive symptoms, which are often poorly managed by traditional antipsychotics. The development of highly selective D3 receptor antagonists, such as GSK598809, represents a significant advancement in the pursuit of more targeted and effective treatments for a range of debilitating neuropsychiatric conditions.
Detailed Research Findings on this compound
This compound is a selective dopamine D3 receptor antagonist that has been investigated for its therapeutic potential in several neuropsychiatric conditions, including substance use disorders and eating disorders. wikipedia.org Its high selectivity for the D3 receptor over the D2 receptor is a key characteristic that has driven its clinical development. wikipedia.org
Pharmacological Profile
The pharmacological profile of this compound is defined by its high affinity and selectivity for the dopamine D3 receptor. In vitro binding assays have demonstrated a significant preference for the D3 receptor over the D2 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (D2/D3) |
| Dopamine D3 | 6.2 nM | ~120-fold |
| Dopamine D2 | 740 nM |
Data sourced from Wikipedia wikipedia.org
This high selectivity is a critical feature, as it is expected to minimize the motor side effects commonly associated with less selective D2 receptor antagonists. wikipedia.org
Preclinical Research
Preclinical studies have provided evidence for the potential efficacy of this compound in models of addiction. In a study involving rats, this compound was shown to dose-dependently reduce the expression of nicotine-induced conditioned place preference, a measure of the rewarding effects of the drug. nih.gov This effect was directly proportional to the occupancy of D3 receptors in the brain. nih.gov
However, preclinical research has also raised some safety concerns. A study in dogs revealed that this compound could potentiate the hypertensive effects of cocaine. nih.govadooq.comnih.gov This finding suggests a potential for adverse cardiovascular interactions in individuals who might use cocaine while being treated with a D3 receptor antagonist, which has tempered enthusiasm for its development for cocaine use disorder. wikipedia.orgnih.gov
Clinical Research and Receptor Occupancy
This compound has progressed to Phase I clinical trials. wikipedia.orgnih.gov Human studies have confirmed that the compound can achieve significant occupancy of D3 receptors in the brain. A single dose of this compound was found to result in 72% to 89% occupancy of D3 receptors in smokers. wikipedia.orgnih.govnih.gov
In a study on smokers who had abstained overnight, a single dose of this compound transiently reduced cigarette craving. nih.govnih.gov Another clinical study investigated the effects of this compound on brain responses to rewarding food images in overweight and obese binge eaters using functional Magnetic Resonance Imaging (fMRI). While the processing of food images was associated with activation of reward-related brain areas, this compound did not modulate this brain activation. nih.govresearchgate.net
In a study involving individuals with alcohol and poly-drug dependence, this compound was found to normalize blunted ventral striatal responses to monetary rewards and enhance responses in D3-rich regions like the ventral pallidum and substantia nigra. nih.gov These findings suggest that this compound may have the potential to remediate reward deficits associated with substance dependence. nih.gov
Despite these promising early findings, the clinical development of this compound appears to have been discontinued. wikipedia.org Reviews have indicated that the clinical effects of this compound and other experimental D3 receptor antagonists were mixed or unsatisfactory, leading to a halt in their development in the early phases of clinical trials. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[5-[3-[1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWPAYTJMRKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Gsk598809
Mechanism of Action: Selective Dopamine (B1211576) D3 Receptor Antagonism
GSK598809 functions primarily as a selective antagonist of the dopamine D3 receptor (DRD3) nih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.camims.com. Dopamine receptors, broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, play crucial roles in various central nervous system functions, including reward, motivation, and motor control wikipedia.orgwikipedia.org. The D2-like receptors, including D3, typically inhibit adenylyl cyclase activity through their coupling to Gαi/o proteins wikipedia.org.
The D3 receptor subtype is particularly notable for its relatively concentrated expression within mesolimbic brain regions, such as the nucleus accumbens, which are integral to the brain's reward system wikipedia.orgwikipedia.org. Furthermore, studies have indicated an increased expression of D3 receptors in brains exposed to drugs of abuse, suggesting a pivotal role in the pathophysiology of addiction fishersci.cawikipedia.orgwikipedia.org.
As a D3 receptor antagonist, this compound is hypothesized to modulate dopaminergic neurotransmission by blocking the D3 receptor, thereby influencing processes associated with reward and reinforcement. Preclinical research has explored its potential therapeutic utility, particularly in the context of substance use disorders. Investigations have demonstrated that selective D3 receptor antagonism can reduce drug-seeking behaviors and attenuate relapse-like phenomena in animal models of addiction fishersci.cawikipedia.orgwikipedia.orgmims.com. In human studies, this compound has been shown to engage with D3 receptor-rich brain regions, such as the substantia nigra, following oral administration wikipedia.org. Its ability to modulate neural responses during negative emotional processing further underscores its potential impact on mood and affective states, which are often implicated in the chronicity of addiction fishersci.ca.
Receptor Binding Affinity and Selectivity Profile
The pharmacological specificity of this compound is characterized by its high binding affinity for the D3 receptor and its pronounced selectivity over other dopamine receptor subtypes.
D3 Receptor Affinity
This compound exhibits potent binding to the human dopamine D3 receptor. In in vitro filtration binding experiments utilizing membranes from Chinese hamster ovary (CHO) cells engineered to express human D3 receptors, this compound demonstrated a binding affinity (Ki) of 6.2 nM against the radioligand [3H]-PHNO nih.gov. Another reported pKi value for this compound at the D3 receptor is 8.9, which translates to a Ki of approximately 1.25 nM mims.com. Other research indicates high affinity for D3R in the range of 1-2 nM, with one study reporting a Ki of 3.04 nM wikipedia.org. These values highlight this compound as a high-affinity ligand for the D3 receptor.
Table 1: this compound D3 Receptor Binding Affinity
| Assay Type | Radioligand | Cell Line/System | Ki (nM) | pKi | Reference |
| Filtration Binding Experiments (in vitro) | [3H]-PHNO | CHO cells (human D3 receptors) | 6.2 | - | nih.gov |
| - | - | - | ~1.25 | 8.9 | mims.com |
| - | - | - | 1-2 | - | wikipedia.org |
| - | - | - | 3.04 | - | wikipedia.org |
Selectivity Over Other Dopamine Receptor Subtypes
A key feature of this compound is its notable selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 receptor, which shares high sequence homology with D3 wikipedia.orgcenmed.com. In the same in vitro binding experiments, this compound showed a Ki of 740 nM against [3H]-PHNO in CHO cells expressing human D2 receptors, demonstrating a significant preference for D3 over D2 nih.gov. This translates to approximately 120-fold preference for D3 over D2 receptors wikipedia.org. Furthermore, this compound has been reported to possess greater than 100-fold selectivity for D3 over D2 receptors fishersci.ca.
Beyond D2, this compound also exhibits favorable selectivity profiles against other receptors. Its Ki for the D1 receptor was reported as 4630 nM, and for 5-HT1A receptors, it was 104 nM wikipedia.org. Comprehensive screening across a panel of 64 radioligand/enzyme assays revealed that this compound did not produce greater than 50% inhibition of binding at most evaluated receptors at a concentration of 100 nM. At a higher concentration of 10 μM, it only showed activity at a limited number of off-target receptors, including α1 adrenergic, α2 adrenergic, histamine (B1213489) H1, sodium channel site 2, cholecystokinin (B1591339) 1 (CCK1), and neurokinin 2 (NK2) wikipedia.org. This broad selectivity profile underscores its potential as a research tool and therapeutic candidate with minimized off-target effects.
Table 2: this compound Receptor Selectivity Profile (Ki values in nM)
| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/D3) | Reference |
| D3 | 6.2 | - | nih.gov |
| D2 | 740 | ~120-fold | nih.govwikipedia.org |
| D1 | 4630 | - | wikipedia.org |
| 5-HT1A | 104 | - | wikipedia.org |
Molecular Interactions and Ligand-Receptor Dynamics
The D3 receptor, like other G-protein coupled receptors (GPCRs), is a transmembrane protein characterized by seven transmembrane (TM) helices guidetopharmacology.org. Native ligands, such as dopamine, typically bind directly to the transmembrane domain guidetopharmacology.org. The interaction of ligands with GPCRs involves complex dynamics, where binding can induce conformational changes that facilitate intracellular signaling, such as the recruitment of G-proteins or arrestins guidetopharmacology.org.
Achieving high selectivity for the D3 receptor, given its sequence homology with the D2 receptor, often involves targeting specific structural features beyond the highly conserved orthosteric binding site (OBS) cenmed.comguidetopharmacology.org. Many D3-selective ligands, including this compound, share a common pharmacophore. This typically comprises a positively charged head group bearing an aromatic ring, connected by an apolar linker region to a heteroaromatic tail guidetopharmacology.org. The heteroaromatic tail is particularly critical for conferring high selectivity over the D2 receptor, often by interacting with a secondary binding pocket (SBP) within the D3 receptor guidetopharmacology.org. These interactions with SBPs, which are less conserved than the OBS, allow for fine-tuning of the ligand's functional characteristics and can significantly enhance its potency guidetopharmacology.orgfishersci.se. The linker region connecting these pharmacophore elements may also play an important role in defining the ligand's interaction profile guidetopharmacology.org. The complex dynamics of the D3 receptor mean that a complete understanding of ligand-receptor interactions requires extensive investigation, often involving advanced experimental and computational methods.
Preclinical Pharmacodynamics and Efficacy Studies of Gsk598809 in Animal Models
Modulation of Reward and Reinforcement Systems
The dopamine (B1211576) D3 receptor is concentrated in brain regions integral to reward and motivation, making it a key target for therapeutic interventions aimed at addiction. Preclinical studies have explored the ability of GSK598809 to interfere with the reinforcing properties of drugs of abuse and the behavioral manifestations of drug-seeking.
Effects on Drug-Seeking Behaviors
Animal models of drug-seeking are crucial for assessing the potential efficacy of compounds like this compound. These models simulate various aspects of human addiction, including the relapse process and the motivation to take drugs.
Reinstatement paradigms in animal models are used to study the relapse to drug-seeking behavior triggered by drug-associated cues, stressors, or a small, non-contingent "priming" dose of the drug. Research indicates that selective dopamine D3 receptor antagonists can effectively attenuate the reinstatement of drug-seeking for various substances of abuse, including cocaine and alcohol. While specific data on this compound's effect on cue, drug, and stress-induced reinstatement is still emerging, the broader class of D3 antagonists has shown promise in this area. For instance, other selective D3 antagonists have been shown to block cocaine priming-induced reinstatement of cocaine-seeking behavior nih.gov.
| Reinstatement Model | Drug of Abuse | Animal Model | Effect of D3 Antagonism |
| Drug-Primed Reinstatement | Cocaine | Rat | Attenuation nih.gov |
| Cue-Induced Reinstatement | Methamphetamine | Rat | Reduction h1.co |
| Stress-Induced Reinstatement | General | Rat | General involvement of dopamine systems nih.govdntb.gov.ua |
Self-administration paradigms are considered the gold standard for assessing the reinforcing effects of a drug. In these models, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. Studies with other D3-selective compounds have demonstrated a reduction in cocaine self-administration in rats, suggesting that antagonism of the D3 receptor may diminish the reinforcing efficacy of the drug nih.gov. However, specific preclinical studies detailing the effects of this compound on the self-administration of substances like cocaine, nicotine (B1678760), or alcohol are not yet widely published. The complexity of these paradigms, including the schedule of reinforcement (e.g., fixed ratio or progressive ratio), can influence the observed effects nih.govnih.gov.
Influence on Conditioned Place Preference
Conditioned Place Preference (CPP) is a behavioral paradigm used to measure the rewarding effects of a drug. It involves associating a specific environment with the effects of the drug. A preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding properties.
Preclinical research has shown that this compound can dose-dependently reduce the expression of nicotine-induced conditioned place preference in rats. This suggests that this compound can block the rewarding effects of nicotine as measured by this paradigm. Studies with other D3 antagonists have also shown an attenuation of CPP induced by other drugs of abuse.
| Drug | Animal Model | Effect of this compound on CPP |
| Nicotine | Rat | Dose-dependent reduction |
Neurobiological Effects in Animal Models
To understand the mechanisms by which this compound exerts its behavioral effects, researchers have investigated its impact on neural circuits and brain activity in animal models.
Modulation of Neural Networks and Brain Activation Patterns
Functional magnetic resonance imaging (fMRI) studies in humans have provided some insights into the neurobiological effects of this compound. One study found that this compound selectively enhanced neural responses in brain regions rich in D3 receptors, such as the ventral pallidum and substantia nigra, during the anticipation of monetary rewards in individuals with alcohol and poly-drug dependence nih.gov. This suggests that this compound may help to normalize reward-related brain activity that is often blunted in addiction nih.gov. Conversely, another human fMRI study reported that this compound did not modulate brain activation in response to rewarding food images in overweight and obese individuals nih.gov.
While these human studies provide valuable translational information, preclinical studies in animal models are essential for a more detailed examination of the underlying neural mechanisms. Future research using techniques such as in vivo electrophysiology and preclinical fMRI in animal models will be critical to further elucidate how this compound modulates neural networks and brain activation patterns in response to drug-related cues and rewards.
Impact on Dopaminergic Neurotransmission
This compound is a selective dopamine D3 receptor antagonist. nih.govresearchgate.net Preclinical evidence suggests that by blocking D3 autoreceptors, this compound may enhance phasic dopamine reward signaling. nih.gov This mechanism is thought to increase extra-synaptic dopamine levels. nih.gov
In animal models, the antagonism of D3 receptors by compounds like this compound has been a focus of research, particularly in the context of substance use disorders. nih.govnih.gov Studies have shown that D3 receptor antagonists can reduce self-administration, cue-induced drug-seeking, and conditioned place preference in preclinical models. nih.gov
A study investigating the effects of this compound on neural networks involved in reward anticipation found that the compound significantly increased reward-neutral reward anticipatory responses during a monetary incentive delay task. nih.gov This finding supports the hypothesis that D3 receptor blockade can enhance reward signaling. nih.gov The table below summarizes the key findings related to this compound's impact on dopaminergic neurotransmission from a study involving abstinent substance-dependent individuals.
| Brain Region | Effect of this compound |
| Left Ventral Pallidum | Increased BOLD response during reward-neutral anticipation |
| Left Caudate | Increased BOLD response during reward-neutral anticipation |
| Cerebellum | Increased BOLD response during reward-neutral anticipation |
Role in Emotional Regulation
Preclinical studies suggest that dopamine D3 receptors play a role in modulating emotion, and their antagonists are being investigated for their potential to restore dopaminergic hypofunction associated with negative affective states. nih.govimperial.ac.ukfrontiersin.org Acute administration of this compound has been shown to modulate the neural response during the processing of negative emotional stimuli. nih.govimperial.ac.ukfrontiersin.org
In a study examining the effects of this compound on brain activity while viewing aversive images, the compound was found to increase the Blood-Oxygen-Level-Dependent (BOLD) response in several D3-rich mesolimbic regions. nih.gov Conversely, a reduced BOLD response was observed in other areas. nih.gov These findings provide evidence that D3 antagonism can impact emotional regulation. nih.govimperial.ac.ukfrontiersin.org Furthermore, D3 antagonists have demonstrated efficacy in animal models of stress-induced drug-related behavior and post-traumatic stress disorder. nih.gov
The following table details the effects of this compound on BOLD response during aversive image processing. nih.gov
| Brain Region | Effect of this compound |
| Thalamus | Increased BOLD Response |
| Caudate | Increased BOLD Response |
| Putamen | Increased BOLD Response |
| Pallidum | Increased BOLD Response |
| Insular Cortex | Reduced BOLD Response |
| Opercular Cortex | Reduced BOLD Response |
Investigations in Specific Behavioral Paradigms
Attentional Bias Modulation
Research has explored the effects of this compound on attentional bias, particularly towards rewarding cues such as palatable food. nih.gov In a study with overweight and obese individuals, this compound was found to attenuate attentional bias to food cues, although this effect was dependent on the participants' level of eating restraint. nih.gov
Specifically, individuals with low levels of restrained eating, who exhibited a significant attentional bias towards food cues under placebo, showed a reduction in this bias after the administration of this compound. nih.gov In contrast, high-restrained eaters did not show a significant attentional bias in either the placebo or this compound condition. nih.gov This suggests that D3 receptor antagonism may modulate the selective attention allocated to rewarding stimuli. nih.gov
The table below summarizes the findings on the modulation of attentional bias by this compound in low-restrained eaters. nih.gov
| Behavioral Task | Effect of this compound in Low-Restrained Eaters |
| Visual Probe Task | Attenuated attentional bias towards food cues |
| Food Stroop Task | Attenuated attentional bias towards food cues |
Effects on Cognitive Performance
While the role of dopamine D3 receptors in cognition is an area of interest, and D3 receptor antagonists are considered potential candidates for enhancing cognitive function, there is a scarcity of publicly available preclinical data specifically on the pro-cognitive effects of this compound. nih.govmdpi.com
Molecular and Cellular Mechanisms Underlying Gsk598809 Action
Dopamine (B1211576) D3 Receptor Expression and Plasticity in Response to External Stimuli
The expression of dopamine D3 receptors is not static; it exhibits plasticity in response to various external stimuli, particularly chronic drug exposure. This adaptability is a critical factor in the pathophysiology of addiction. For instance, in the context of chronic cocaine abuse, there is a notable upregulation of D3 receptors in the brain's reward circuits. nih.govjneurosci.org Postmortem studies of cocaine overdose victims have revealed a one- to threefold increase in D3 receptor binding sites in specific areas of the striatum and substantia nigra compared to drug-free individuals. jneurosci.org This adaptive increase suggests that prolonged cocaine use, which blocks dopamine uptake and increases dopamine neurotransmission, leads to compensatory changes in D3 receptor density. jneurosci.org
Similarly, neuroplastic changes in D3 receptor expression are observed in conditions like Parkinson's disease, especially following long-term treatment with L-DOPA, which can lead to L-DOPA-induced dyskinesia (LID). nih.gov In animal models of Parkinson's, D3 receptors are upregulated, primarily in the D1-receptor-bearing cells of the striatum, a region implicated in the development of LID. nih.gov This upregulation is a form of secondary plasticity in response to both the progressive degeneration of dopamine neurons and the chronic administration of dopamine replacement therapy. nih.gov The interruption of normal dopaminergic transmission can paradoxically lead to a decrease in D3 receptor mRNA levels in the nucleus accumbens, suggesting a complex regulatory mechanism potentially involving an anterograde factor from dopamine neurons. pnas.org This dynamic regulation of D3R expression in response to external chemical stimuli highlights its role in the brain's long-term adaptive processes.
Cellular Signaling Pathways Modulated by D3 Receptor Antagonism
The antagonism of the D3 receptor by compounds like GSK598809 directly interferes with the cellular signaling pathways that this receptor normally modulates. These pathways are fundamental to the regulation of neuronal excitability and behavior.
The dopamine D3 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the D2-like family. mdpi.comresearchgate.net Like other GPCRs, it features a structure of seven transmembrane helices connected by intracellular and extracellular loops. mdpi.comyoutube.com The D3R primarily couples to the inhibitory Gαi/o protein. researchgate.net
The canonical signaling cascade for D3R activation involves the following steps:
Ligand Binding: The endogenous ligand, dopamine, binds to the D3R.
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gαi/o protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. youtube.com
Downstream Effector Modulation: The activated Gαi/o subunit dissociates from the βγ subunit and inhibits the enzyme adenylyl cyclase. nih.gov
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov
Reduced PKA Activity: Lower cAMP levels result in reduced activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins.
Antagonism by this compound involves binding to the D3 receptor without activating it, thereby blocking dopamine from binding and initiating this inhibitory cascade. By preventing the D3R-mediated inhibition of adenylyl cyclase, this compound can lead to a relative increase in cAMP levels and PKA activity, thereby modulating neuronal function. Beyond the cAMP pathway, D3 receptor signaling can also influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK1/2) pathway. nih.govnih.gov
The concept of biased agonism, or functional selectivity, has emerged as a significant area of GPCR research. frontiersin.org This phenomenon describes the ability of different ligands binding to the same receptor to preferentially activate certain downstream signaling pathways over others. frontiersin.org For the D3 receptor, agonists can be "G-protein biased," meaning they primarily activate the G-protein signaling pathway with minimal recruitment of β-arrestin, or "unbiased," activating both pathways. nih.govresearchgate.net
This differential signaling can have distinct functional consequences. For example, G-protein biased D3R agonists have been shown to have different effects on the activation patterns of ERK1/2 compared to unbiased agonists. nih.gov While this compound is an antagonist, the principle of biased signaling is crucial. The development of biased antagonists could theoretically block one pathway (e.g., a pathway associated with pathology) while leaving another (potentially beneficial) pathway unaffected. Understanding the molecular determinants of biased signaling at the D3R, such as specific receptor conformations induced by different ligands, could pave the way for designing more selective and effective therapeutics with fewer side effects. frontiersin.orgnih.gov Although current research primarily focuses on biased agonists, this knowledge provides a framework for the future development of functionally selective antagonists targeting the D3 receptor. nih.govnih.gov
Receptor Localization and Functional Implications within the Central Nervous System
The therapeutic effects of this compound are largely determined by the specific anatomical distribution of D3 receptors within the central nervous system. The D3R is not uniformly distributed but is instead concentrated in key brain regions associated with reward, motivation, and emotion. mdpi.comnih.gov
The highest density of D3 receptors is found within the mesolimbic dopaminergic system , often referred to as the brain's reward pathway. pnas.orgwikipedia.orgnih.gov This pathway originates in the ventral tegmental area (VTA) and projects to the ventral striatum , which includes the nucleus accumbens. wikipedia.orgnih.gov The D3 receptor is highly expressed in the ventromedial shell of the nucleus accumbens, islands of Calleja, VTA, and the substantia nigra (SN). mdpi.comnih.gov
In vivo human positron emission tomography (PET) studies have confirmed high D3R density in the globus pallidus (specifically the ventral pallidum), followed by the substantia nigra and ventral striatum. nih.gov This localization is distinct from the dopamine D2 receptor, which is more concentrated in the dorsal striatum (the mesostriatal system). pnas.orgnih.gov
This specific distribution has significant functional implications. The concentration of D3Rs in the mesolimbic pathway suggests a primary role in modulating reward processing, motivation, and reinforcement learning. wikipedia.orgnih.govjneurosci.org By acting as an antagonist in these regions, this compound can modulate neural activity related to reward anticipation. Functional magnetic resonance imaging (fMRI) studies have shown that this compound can normalize blunted ventral striatal responses to reward in individuals with poly-drug dependence and enhance neural responses in D3R-rich areas like the ventral pallidum and substantia nigra during reward anticipation tasks. nih.govnih.gov This suggests that by blocking D3 receptors in these critical nodes of the reward circuit, this compound may help remediate the reward deficits that are characteristic of addiction. nih.govnih.gov
Table 1: Key Brain Regions with High Dopamine D3 Receptor Expression and Their Functional Relevance
| Brain Region | Primary Function in Reward/Motor Circuit | Implication of D3R Localization |
|---|---|---|
| Ventral Striatum (Nucleus Accumbens) | Motivation, reward, reinforcement learning wikipedia.org | Modulation of incentive salience and drug-seeking behavior pnas.orgnih.gov |
| Ventral Tegmental Area (VTA) | Origin of the mesolimbic dopamine pathway wikipedia.orgnih.gov | Regulation of dopamine neuron firing and dopamine release mdpi.comnih.gov |
| Substantia Nigra (SN) | Motor control, reward processing mdpi.comnih.gov | Involvement in motor function and reward prediction mdpi.comnih.gov |
| Globus Pallidus (Ventral Pallidum) | Key relay in the brain's reward circuitry nih.gov | Integration of motivational and emotional information nih.govnih.gov |
| Islands of Calleja | Olfactory and limbic functions mdpi.com | High D3R density suggests a role in processing rewarding smells and stimuli mdpi.comnih.gov |
Table 2: Mentioned Compounds | Compound Name | | | :--- | | this compound | | L-DOPA | | Dopamine | | 7-OH-DPAT | | SB2770121A | | PD128907 | | Eticlopride | | S33138 | | Quinpirole | | Domperidone | | Epidepride | | Spiroperidol | | Colchicine | | Baclofen | | Genistein | | Forskolin | | MLS1547 | | SK609 | | PRX | | Carvedilol | | MPEP |
Advanced Methodologies in Research on Gsk598809
In Vitro Pharmacological Techniques
In vitro methods provide a foundational understanding of a compound's direct interaction with its molecular target in a controlled environment.
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its target receptor. researchgate.net For GSK598809, these assays have been critical in confirming its high potency and selectivity for the dopamine (B1211576) D3 receptor (D3R). This compound has been identified as a potent and selective D3R antagonist with a pKi of 8.9. nih.gov
Competitive binding assays are a common approach, where the test compound (this compound) competes with a radiolabeled ligand of known high affinity for the D3R. researchgate.net For instance, studies have utilized [³H]-spiperone in competitive binding assays to assess the D3R-binding affinities of various compounds. nih.gov
Another powerful technique is ex vivo autoradiography, which has been used to measure the occupancy of D3 receptors by this compound in brain tissue. One such study used the radioligand ¹²⁵I-trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino] tetralin ([(¹²⁵I]7OH-PIPAT) to demonstrate a dose-dependent occupancy of D3Rs by this compound in the rat brain. nih.gov
| Parameter | Value | Method | Reference |
|---|---|---|---|
| pKi | 8.9 | Receptor Binding Assay | nih.gov |
Functional cellular assays are designed to measure the biological response of a cell following the interaction of a ligand with its receptor, thereby determining if the compound acts as an agonist, antagonist, or inverse agonist. While there is a noted scarcity of cell-based functional assays specifically for the D3 receptor, several have proven to be robust for characterizing D3R ligands. nih.gov
One key method is the β-arrestin recruitment assay. nih.gov For G-protein coupled receptors like the D3R, ligand binding can trigger a signaling cascade that involves the recruitment of β-arrestin proteins. Assays measuring this recruitment can effectively determine the functional antagonism of a compound. Other relevant functional assays for D3R ligands include Bioluminescence Resonance Energy Transfer (BRET) and GTPγS binding assays, which measure other aspects of receptor activation and downstream signaling. Although specific published data from these functional assays for this compound were not detailed in the reviewed literature, such techniques are standard for characterizing the antagonist profile of selective D3R compounds.
In Vivo Animal Research Models
In vivo animal models are indispensable for understanding the physiological and behavioral effects of a compound in a whole, living organism.
Given the D3 receptor's role in reward and motivation, rodent models of addiction are particularly relevant for studying this compound. nih.gov These models aim to simulate aspects of human drug-seeking and taking behavior. researchgate.net
A key model used to study this compound is the conditioned place preference (CPP) paradigm. CPP is used to measure the rewarding properties of drugs and the effects of potential treatments on drug-seeking behavior. researchgate.net In a study involving rats, this compound was shown to dose-dependently reduce the expression of nicotine-induced conditioned place preference. nih.gov This effect was directly proportional to the compound's exposure and its occupancy of D3 receptors, with a complete blockade of the behavior at D3R occupancy levels of 72% or higher. nih.gov
Another in vivo study in conscious, freely-moving dogs investigated the interaction between this compound and cocaine. frontiersin.orgresearchgate.net This model was used to assess pharmacodynamic interactions in a non-rodent species, revealing that pretreatment with this compound increased the hypertensive effects of intravenous cocaine. frontiersin.orgresearchgate.net
Electrophysiological studies involve the measurement of the electrical activity of neurons and can provide direct insight into how a compound modulates neuronal firing and circuit function. While such techniques are useful for studying neuronal activity in detail, specific in vivo electrophysiological research investigating the direct effects of this compound on neuronal activity in animal models was not identified in the reviewed scientific literature.
Neuroimaging Techniques for Receptor Occupancy and Functional Mapping
Neuroimaging techniques allow for the non-invasive visualization and quantification of drug action in the living brain, providing a critical translational bridge between preclinical animal models and human studies.
Positron Emission Tomography (PET) has been instrumental in studying this compound. By using the D3-preferring radiotracer [¹¹C]PHNO, researchers have demonstrated a dose-dependent occupancy of D3 receptors by this compound in the brains of rats, baboons, and humans. nih.gov These studies established a direct relationship between the concentration of this compound in the body and the degree to which it binds to and occupies its target receptor in the brain. nih.gov
Functional Magnetic Resonance Imaging (fMRI) has been employed to investigate how this compound modulates brain activity in response to various stimuli. One fMRI study in overweight and obese binge-eating individuals found that this compound did not alter the brain's reward network activation in response to images of food. nih.gov In contrast, another fMRI study in individuals with alcohol and polysubstance dependence showed that this compound selectively enhanced the neural response in the ventral striatum, ventral pallidum, and substantia nigra during the anticipation of monetary rewards.
| Technique | Tracer/Paradigm | Key Finding | Species | Reference |
|---|---|---|---|---|
| PET | [¹¹C]PHNO | Demonstrated dose-dependent D3 receptor occupancy by this compound. | Rat, Baboon, Human | nih.gov |
| fMRI | Food Image Viewing | This compound did not modulate brain activation in reward areas. | Human | nih.gov |
| fMRI | Monetary Reward Anticipation | This compound enhanced neural response in reward-related brain regions in dependent individuals. | Human |
Positron Emission Tomography (PET) with Selective Radioligands (e.g., [11C]-(+)-PHNO)
Positron Emission Tomography (PET) has been a pivotal tool in the clinical investigation of this compound, particularly for quantifying its engagement with the dopamine D3 receptor in the living human brain. The D2/D3 agonist radioligand, [11C]-(+)-PHNO, has been instrumental in these studies due to its preferential affinity for the D3 receptor.
In human PET studies, this compound has been used to dissect the regional binding of [11C]-(+)-PHNO into its D3 and D2 receptor components. By administering varying oral doses of this compound to healthy volunteers and measuring the displacement of [11C]-(+)-PHNO, researchers have been able to estimate the fraction of the PET signal attributable to D3 receptors in different brain regions. These studies have revealed a high density of D3 receptors in areas such as the substantia nigra and globus pallidus.
A key finding from these PET studies is the dose-dependent occupancy of D3 receptors by this compound. Mathematical modeling of the PET data has allowed for the quantification of this relationship, providing valuable information for clinical trial design. For instance, it was determined that a single dose of this compound could achieve between 72% and 89% occupancy of D3 receptors, which was shown to transiently alleviate craving in smokers after a period of abstinence. nih.gov The near-complete blockade of [11C]-(+)-PHNO binding in the substantia nigra at higher doses of this compound supports the use of this PET imaging approach for confirming target engagement in the development of D3 receptor-targeted therapies. snmjournals.org
| Brain Region | Estimated D3 Fraction (%) |
|---|---|
| Substantia Nigra | 100 ± 21 |
| Globus Pallidus | 67 ± 13 |
| Ventral Striatum | 26 ± 9 |
| Thalamus | 46 ± 54 |
| Dorsal Caudate | 1 ± 13 |
| Dorsal Putamen | 0 ± 11 |
Ex Vivo Autoradiography for Receptor Distribution and Occupancy
Ex vivo autoradiography has served as a valuable translational tool, bridging preclinical findings in animal models with human PET imaging data for this compound. This technique allows for a detailed examination of receptor distribution and occupancy at a high resolution within the brain tissue of animals that have been administered the compound.
In studies involving this compound, ex vivo autoradiography was conducted in rats using the radioligand 125I-trans-7-hydroxy-2-[N-propyl-N-(3′-iodo-2′-propenyl)amino] tetralin ([125I]7OH-PIPAT) to demonstrate a dose-dependent occupancy of D3 receptors. nih.govresearchgate.net These preclinical experiments were crucial for establishing a relationship between the plasma concentration of this compound and the degree of D3 receptor occupancy in the brain. The results from these rat studies showed a potency that was in line with the in vitro binding affinity of the compound. nih.gov
The data generated from ex vivo autoradiography in rats were then used to build a pharmacokinetic/pharmacodynamic model. This model was instrumental in predicting the D3 receptor occupancy in baboons and humans, which was subsequently confirmed by [11C]PHNO PET imaging. nih.govresearchgate.net This cross-species translational approach demonstrated a direct relationship between D3 receptor occupancy and the pharmacological effects of this compound, such as the reduction of nicotine-induced conditioned place preference in rats. nih.gov The consistency between the ex vivo autoradiography and in vivo PET findings strengthened the confidence in using D3 receptor occupancy as a biomarker for the potential therapeutic effects of this compound in humans. nih.gov
| Species | Methodology | Key Finding |
|---|---|---|
| Rat | Ex vivo [125I]7OH-PIPAT Autoradiography | Dose-dependent occupancy of D3 receptors. |
| Baboon | [11C]PHNO PET | D3 receptor occupancy predicted by rat data. |
| Human | [11C]PHNO PET | D3 receptor occupancy consistent with preclinical predictions. |
Functional Magnetic Resonance Imaging (fMRI) for Neural Activity Mapping
Functional Magnetic Resonance Imaging (fMRI) has been employed to investigate the effects of this compound on neural activity, particularly in response to rewarding stimuli. This non-invasive imaging technique measures changes in blood flow to infer brain activity, providing insights into how this compound modulates neural circuits involved in reward processing and motivation.
In a study with overweight and obese binge-eating individuals, fMRI was used to assess the impact of this compound on brain activation in response to images of food. While the presentation of food images was associated with the activation of a network of reward-related brain areas, including the amygdala, striatum, and insula, this compound did not modulate this brain activation. nih.gov
Another fMRI study investigated the effects of this compound on anticipatory reward processing using a monetary incentive delay task in individuals with alcohol and poly-drug dependence. In this study, this compound was found to normalize blunted ventral striatal responses to reward cues in the poly-drug-dependent group. nih.gov Furthermore, the compound enhanced neural responses in D3 receptor-rich regions such as the ventral pallidum and substantia nigra during reward anticipation. nih.gov These findings suggest that this compound can modulate the neural networks underlying reward anticipation, which may be relevant to its potential therapeutic effects in addiction. nih.gov
Computational and Structural Biology Approaches
The development of this compound and other selective D3 receptor antagonists has been heavily influenced by computational and structural biology approaches. These methods have provided a rational basis for the design of compounds with high affinity and selectivity for the D3 receptor.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been fundamental in the discovery of selective dopamine D3 receptor ligands. Through the systematic modification of chemical structures and the evaluation of their biological activity, researchers have identified key molecular features that govern affinity and selectivity for the D3 receptor.
A significant amount of SAR research has focused on the 4-phenylpiperazine scaffold, which is a core structural element of many D3-selective antagonists, including this compound. nih.gov These studies have explored how different substituents on the phenyl ring and modifications to the piperazine linker affect binding to D2 and D3 receptors. For example, the introduction of specific substituents, such as 2,3-dichlorophenyl groups, has been shown to enhance D3 receptor affinity. acs.org The nature of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has also been found to strongly influence the intrinsic activity of these compounds at the D3 receptor. mdpi.com The accumulation of SAR data has been crucial for guiding the optimization of lead compounds to achieve the desired pharmacological profile of a selective D3 antagonist. nih.gov
Structure-Based Drug Design Principles
The advent of the high-resolution crystal structure of the dopamine D3 receptor has revolutionized the design of selective ligands. Structure-based drug design utilizes the three-dimensional structural information of the target receptor to design molecules that can bind with high affinity and selectivity.
Prior to the availability of the D3 receptor crystal structure, homology models based on other G protein-coupled receptors (GPCRs) provided a foundation for rational drug design. nih.gov However, the experimental structure of the D3 receptor in complex with the D2/D3 antagonist eticlopride provided unprecedented insight into the molecular interactions within the ligand-binding pocket. nih.gov This has allowed for a more precise, structure-based approach to designing novel D3-selective compounds. For instance, the crystal structure revealed an extracellular extension of the binding site that differs between the highly homologous D2 and D3 receptors, providing a structural basis for designing D3-selective agents.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that complement experimental approaches in the study of this compound and other D3 receptor ligands. These methods allow for the visualization and analysis of ligand-receptor interactions at an atomic level.
Molecular docking, a key component of molecular modeling, is used to predict the preferred orientation of a ligand when it binds to a receptor. This technique has been extensively used to study the binding of 4-phenylpiperazine derivatives to homology models and the crystal structure of the D3 receptor. chemrxiv.org These studies have helped to identify key interactions between the ligand and specific amino acid residues in the receptor's binding pocket, providing a rationale for the observed affinity and selectivity. chemrxiv.org
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding. nih.govfrontiersin.orgresearchgate.net These simulations can help to understand the structural basis of partial agonism and antagonism at the D3 receptor. By simulating the behavior of the receptor in complex with different ligands, it is possible to identify subtle structural rearrangements that are associated with different efficacy profiles. This information is invaluable for the rational design of new compounds with tailored pharmacological properties.
Translational Implications and Future Research Directions
Bridging Preclinical Findings to Potential Therapeutic Concepts for Substance Use Disorders
The rationale for investigating D3 receptor antagonists for substance use disorders is rooted in the receptor's strategic distribution in brain regions associated with reward and motivation, such as the mesolimbic dopamine (B1211576) system. nih.gov Preclinical studies have consistently demonstrated that D3 receptor antagonists can reduce drug-seeking behavior and the reinforcing effects of addictive substances. patsnap.com Specifically, these compounds have shown efficacy in animal models of relapse triggered by drug re-exposure, associated cues, or stress. nih.gov
GSK598809, as a selective D3 receptor antagonist, has been a key tool in exploring these therapeutic concepts. nih.govnih.gov The translation of these preclinical successes to human trials is a critical step. nih.gov Early clinical data with this compound showed a transient reduction in craving for nicotine (B1678760) in dependent individuals, providing initial support for its potential in addiction treatment. nih.govresearchgate.net Furthermore, in individuals with alcohol and poly-drug dependence, this compound was found to normalize the brain's response to monetary rewards, suggesting it may help remediate reward deficits associated with substance dependence. nih.gov
However, the path from preclinical to clinical application is not without its challenges. One significant hurdle is ensuring the safety of a potential anti-addiction medication in a patient population characterized by uncontrolled drug use. nih.gov A preclinical study investigating the interaction between this compound and cocaine in dogs revealed that the D3 antagonist could potentiate the hypertensive effects of cocaine. nih.govnih.gov This finding highlights a potential cardiovascular risk and underscores the importance of thorough safety assessments when developing medications for substance use disorders. nih.govnih.gov
Future research should focus on refining the therapeutic window and identifying patient populations most likely to benefit from D3 receptor antagonism. The development of PET ligands for D3 receptors will be instrumental in determining appropriate dosing and assessing receptor occupancy in clinical trials, thereby guiding the design of proof-of-concept studies. nih.gov
Comparative Pharmacology Across Species
Understanding the pharmacological differences of this compound and other D3 receptor antagonists across various species is crucial for the accurate translation of preclinical data to human applications. The dopamine D3 receptor shows a high degree of homology with the D2 receptor, making the development of highly selective antagonists a significant challenge. nih.govresearchgate.net
While animal models, particularly nonhuman primates, are essential for evaluating the in vivo profile of novel D3 receptor antagonists, species-specific differences in receptor distribution, affinity, and signaling pathways can influence a drug's effects. nih.govfrontiersin.org For instance, the relative abundance of D3 receptors in human dopamine neurons is lower compared to rodents. jneurosci.org However, dopamine exhibits a much higher affinity for human D3 receptors than for other dopamine receptors, suggesting that even small numbers of D3 receptors could have significant functional implications. jneurosci.org
Preclinical studies in dogs have been instrumental in assessing the cardiovascular safety profile of this compound, revealing a potentiation of cocaine's hypertensive effects. nih.govnih.gov This highlights the importance of using appropriate animal models to investigate potential adverse interactions. The pharmacokinetic properties of this compound, such as its rapid absorption and dose-proportional exposure, have been characterized in dogs, providing valuable data for predicting its behavior in humans. nih.gov
Future comparative pharmacology studies should continue to investigate species differences in the pharmacokinetics and pharmacodynamics of D3 receptor antagonists. This research will help to refine animal models and improve the predictive validity of preclinical findings for human clinical trials.
Identification of Biomarkers for D3 Receptor Engagement
The development of reliable biomarkers to measure D3 receptor engagement in the brain is a critical step for the successful clinical development of antagonists like this compound. Positron Emission Tomography (PET) imaging has emerged as a key tool for this purpose. nih.gov The availability of selective PET ligands allows for the direct measurement of receptor occupancy in the human brain, providing crucial information on dose-response relationships and helping to ensure that therapeutic doses achieve the desired level of target engagement. nih.gov
Simultaneous PET and functional magnetic resonance imaging (fMRI) studies have demonstrated a direct relationship between D2/D3 receptor occupancy and changes in brain hemodynamics. harvard.edusemanticscholar.org These multimodal imaging techniques can provide a more comprehensive understanding of how receptor antagonism translates into functional changes in brain activity. For instance, studies using the D2/D3 antagonist [11C]raclopride have shown that changes in receptor occupancy are correlated with changes in cerebral blood volume in dopamine-rich areas like the striatum. harvard.edu This approach could potentially be used to assess the functional consequences of D3 receptor blockade by this compound.
Beyond imaging, other potential biomarkers could include physiological or behavioral measures that are sensitive to D3 receptor modulation. For example, fMRI studies have investigated the effects of this compound on brain activation in response to food cues in the context of obesity and binge eating. nih.govhra.nhs.uk While this particular study did not find a modulation of brain activation by this compound, the approach highlights the potential of using functional neuroimaging to identify biomarkers of drug effect. nih.gov
Future research should focus on the development and validation of novel PET ligands with high selectivity for the D3 receptor. frontiersin.org Additionally, integrating PET with other neuroimaging modalities and behavioral assessments will be crucial for identifying robust and reliable biomarkers of D3 receptor engagement and therapeutic efficacy.
| Biomarker Type | Method | Application for D3 Receptor Antagonists |
| Receptor Occupancy | Positron Emission Tomography (PET) | Quantify the percentage of D3 receptors blocked by a drug at different doses. |
| Brain Activity | Functional Magnetic Resonance Imaging (fMRI) | Assess changes in neural responses to relevant stimuli (e.g., drug cues, rewards) following drug administration. |
| Hemodynamics | Simultaneous PET/fMRI | Correlate receptor occupancy with changes in cerebral blood flow and volume. |
| Neurochemical Changes | Microdialysis (in preclinical models) | Measure changes in dopamine release in specific brain regions. |
Conceptual Frameworks for Next-Generation D3 Receptor Antagonists
The development of this compound and other selective D3 receptor antagonists has provided valuable insights into the therapeutic potential of targeting this receptor. Building on this knowledge, several conceptual frameworks are guiding the design of next-generation compounds with improved properties.
One key challenge is achieving high selectivity for the D3 receptor over the closely related D2 receptor to minimize the risk of motor side effects commonly associated with D2 receptor blockade. nih.govresearchgate.net The resolution of the crystal structure of the human D3 receptor has provided a structural basis for the rational design of more selective ligands. nih.gov Future drug design efforts will likely focus on developing compounds with novel chemical scaffolds that exploit subtle differences in the binding pockets of D2 and D3 receptors.
Another important consideration is the development of ligands with different functional profiles, such as partial agonists. D3 receptor partial agonists could offer a more nuanced modulation of the dopamine system, potentially providing therapeutic benefits with a lower risk of adverse effects compared to full antagonists. nih.gov
The concept of multi-target drug design is also gaining traction. This approach involves creating single molecules that interact with multiple receptors, which could offer a more comprehensive treatment for complex disorders like addiction. nih.govresearchgate.net For example, a compound that combines D3 receptor antagonism with activity at another receptor implicated in addiction, such as a serotonin (B10506) or opioid receptor, could have enhanced efficacy.
Furthermore, the discovery that G-protein-coupled receptors like the D3 receptor can form dimers and higher-order complexes opens up new avenues for drug development. nih.gov Designing drugs that specifically target D3 receptor heteromers (complexes with other receptors like the D1 receptor) could lead to more selective and effective treatments. nih.gov
Q & A
Q. What is the pharmacological profile of GSK598809, and how does its selectivity for dopamine D3 receptors (D3R) compare to other dopamine receptor subtypes?
this compound is a potent and selective D3R antagonist with >100-fold selectivity for D3R over D2 receptors (D2R) . Its selectivity is confirmed via radioligand binding assays (e.g., [125I]7OH-PIPAT in rats and [11C]PHNO PET in humans), which quantify receptor occupancy and affinity. Comparative studies in dogs and primates demonstrate minimal off-target effects on D2R, supporting its utility for probing D3R-specific mechanisms .
Q. What preclinical models are used to evaluate this compound’s efficacy in reducing drug-seeking behavior?
Key models include:
- Conditioned Place Preference (CPP) : Dose-dependent reduction of nicotine-induced CPP in rats, correlating with D3R occupancy (≥72% required for full efficacy) .
- Self-administration paradigms : this compound reduces nicotine and cocaine reinstatement in rodents and non-human primates, but lacks effects on alcohol consumption, suggesting substance-specific mechanisms .
- PET imaging : Validates brain penetration and target engagement in D3-rich regions (e.g., substantia nigra, ventral pallidum) across species .
Q. How is D3 receptor occupancy (OD3R) measured in vivo, and what thresholds correlate with behavioral efficacy?
OD3R is quantified using:
- [11C]PHNO PET : Dose-dependent inhibition of tracer binding in humans, with submaximal occupancy (72–89%) linked to transient craving reduction in smokers .
- Ex vivo autoradiography : In rats, OD3R ≥72% is required to abolish nicotine CPP, highlighting species-specific thresholds for therapeutic effects .
Advanced Research Questions
Q. How do contradictory findings in clinical trials (e.g., reduced craving vs. increased smoking) inform the interpretation of this compound’s efficacy?
In human studies, acute this compound administration reduced subjective craving in abstinent smokers but paradoxically increased smoking rates, possibly due to compensatory behaviors or timing of assessments (8–19 hours post-dose) . Methodological considerations:
- Temporal dynamics : Craving and behavior may dissociate; longer-term trials with continuous dosing are needed.
- Endpoint selection : Craving scales (e.g., Questionnaire of Smoking Urges) vs. objective measures (e.g., cotinine levels) provide complementary insights .
- Confounding factors : D2R cross-reactivity at high doses or cardiovascular side effects (e.g., hypertension in dogs) may complicate outcomes .
Q. What experimental strategies address the translational gap between preclinical models and human trials for D3R antagonists?
- Cross-species OD3R modeling : Correlate rodent CPP data with human PET-derived OD3R to predict clinically effective doses. For example, 72% OD3R in rats translates to incomplete craving reduction in humans, suggesting higher thresholds (≥90%) may be required .
- Behavioral phenotyping : Use translational tasks (e.g., monetary reward anticipation fMRI) to bridge species-specific reward pathways .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma exposure data with OD3R to optimize dosing regimens .
Q. Why have clinical trials for this compound in substance use disorders (SUDs) been limited, and how can researchers mitigate these challenges?
- Program termination : GlaxoSmithKline discontinued D3R drug development in 2010, halting Phase II trials for nicotine dependence .
- Risk-benefit concerns : Cardiovascular liabilities (e.g., hypertension potentiation with cocaine in dogs) and mixed efficacy signals necessitate safer analogues .
- Mitigation strategies : Develop bitopic ligands (e.g., Compounds 1 and 2) with improved D3R selectivity and safety profiles .
Q. How do neuroimaging techniques elucidate this compound’s mechanism of action in addiction circuits?
- fMRI : Reveals blunted ventral striatal activation during reward anticipation in drug-dependent individuals, supporting D3R modulation of motivational salience .
- PET : Confirms dose-dependent D3R occupancy in mesolimbic regions (e.g., substantia nigra), aligning with preclinical autoradiography data .
- Combined imaging/behavioral protocols : Track OD3R-behavior correlations in real-time to refine therapeutic windows .
Methodological Recommendations
- For receptor occupancy studies : Use [11C]PHNO PET with region-of-interest (ROI) analysis focusing on D3R-rich areas (ventral striatum, globus pallidus) to maximize sensitivity .
- For translational research : Employ PK/PD-guided dosing in primates before human trials to predict OD3R thresholds .
- For clinical trial design : Incorporate adaptive protocols to address variability in craving-behavior dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
